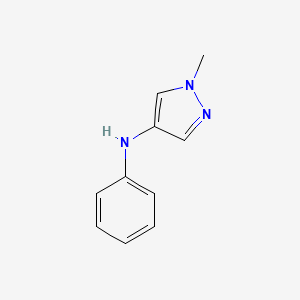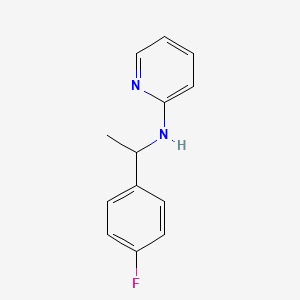
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an amine group and a fluorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine typically involves the reaction of 4-fluoroacetophenone with 2-aminopyridine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: The major products can include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, such as amine derivatives.
Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Chlorophenyl)ethyl)pyridin-2-amine
- N-(1-(4-Bromophenyl)ethyl)pyridin-2-amine
- N-(1-(4-Methylphenyl)ethyl)pyridin-2-amine
Uniqueness
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13FN2 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13FN2/c1-10(11-5-7-12(14)8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16) |
InChI Key |
WVXUNMOAQBGMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


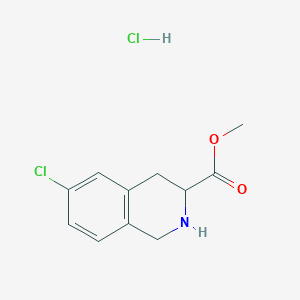
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)
![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)

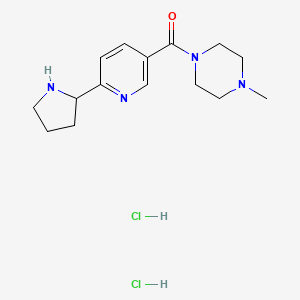
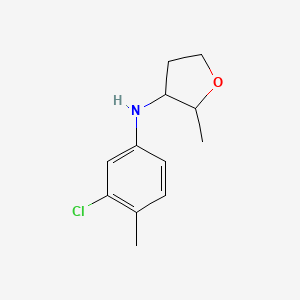
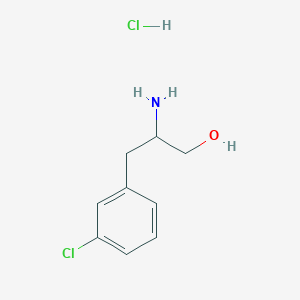
![7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde](/img/structure/B12310460.png)
![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
